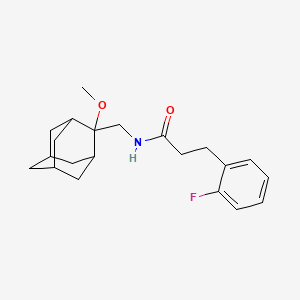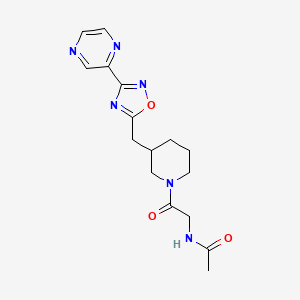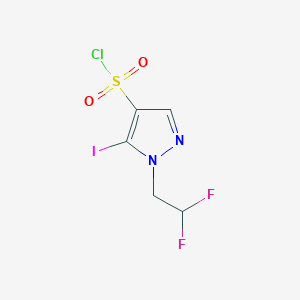![molecular formula C16H14N4O3S3 B2548639 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034338-14-0](/img/structure/B2548639.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S3 and its molecular weight is 406.49. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of the compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide, also known as N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide. Each application is detailed in its own section for clarity.
Organic Electronics
N-type Doping in Organic Semiconductors: This compound is used as an n-type dopant in organic semiconductor materials. Its ability to donate electrons makes it valuable in enhancing the electrical conductivity of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s stability and efficiency in doping processes are crucial for the development of high-performance organic electronic components .
Photovoltaic Cells
Enhancing Photovoltaic Efficiency: In the field of solar energy, this compound is utilized to improve the efficiency of photovoltaic cells. By acting as a dopant, it helps in the formation of better charge transport layers, thereby increasing the overall efficiency of solar cells. This application is particularly important for the development of cost-effective and efficient renewable energy sources .
Electrochemical Sensors
Development of Sensitive Electrochemical Sensors: The compound is employed in the fabrication of electrochemical sensors due to its excellent electron-donating properties. These sensors are used for detecting various chemical and biological substances with high sensitivity and specificity. The compound’s stability and reactivity make it suitable for use in sensors that require precise and reliable measurements .
Organic Light-Emitting Diodes (OLEDs)
Improving OLED Performance: In OLED technology, this compound is used to enhance the performance of light-emitting layers. Its role as an n-type dopant helps in balancing the charge injection and transport within the device, leading to brighter and more efficient OLED displays. This application is critical for the advancement of display technologies in consumer electronics .
Lithium-Oxygen Batteries
Electrolyte Solvent in Lithium-Oxygen Batteries: The compound is also explored as an electrolyte solvent in lithium-oxygen (Li-O2) batteries. Its high polarity and stability contribute to better electrolyte performance, which is essential for the development of high-energy-density batteries. This application is significant for the advancement of energy storage technologies .
Polymer Chemistry
Synthesis of Conductive Polymers: In polymer chemistry, this compound is used as a building block for synthesizing conductive polymers. These polymers have applications in various electronic devices, including flexible electronics and wearable technology. The compound’s unique chemical structure allows for the creation of polymers with desirable electrical properties .
Catalysis
Catalyst in Organic Reactions: The compound serves as a catalyst in various organic reactions, particularly those involving electron transfer processes. Its ability to facilitate these reactions efficiently makes it valuable in synthetic chemistry, where it can be used to produce a wide range of chemical products .
Biomedical Applications
Potential in Drug Delivery Systems: Research is also exploring the use of this compound in drug delivery systems. Its chemical stability and ability to interact with biological molecules make it a candidate for developing targeted drug delivery mechanisms. This application could lead to more effective treatments with reduced side effects .
These applications highlight the versatility and importance of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Mechanistic study on the solution-phase n-doping of 1,3-dimethyl-2-aryl-2, 3-dihydro-1H-benzoimidazole derivatives DMI™ 1,3 Dimethyl-2-Imidazolidinone - Mitsui Chemicals 1,3-Dimethyl-2-imidazolidinone: an ideal electrolyte solvent
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S3/c1-19-12-6-5-10(8-13(12)20(2)26(19,22)23)17-15(21)16-18-11(9-25-16)14-4-3-7-24-14/h3-9H,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOCCHSGZWQEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NC(=CS3)C4=CC=CS4)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)




![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)
![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)
![N-(2-chlorobenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2548569.png)
![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2548573.png)
![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)
![Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)
